2-Bromo-5-iodobenzhydrazide
Overview
Description
2-Bromo-5-iodobenzhydrazide is a chemical compound with the molecular formula C7H6BrIN2O and a molecular weight of 340.94 . It contains a total of 18 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 N hydrazine .
Molecular Structure Analysis
The molecular structure of this compound includes 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 N hydrazine . The molecule consists of 6 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, 1 Bromine atom, and 1 Iodine atom .Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 5-bromo-2-aryl benzimidazoles, have been studied as potential inhibitors of the α-glucosidase enzyme
Mode of Action
The mode of action of 2-Bromo-5-iodobenzhydrazide is currently unknown due to the lack of specific studies on this compound . Based on its structural similarity to other benzimidazole derivatives, it may interact with biological targets in a similar manner .
Biochemical Pathways
If it does indeed inhibit α-glucosidase like its benzimidazole counterparts, it could potentially affect carbohydrate metabolism, specifically the breakdown of complex carbohydrates .
Biochemical Analysis
Cellular Effects
The effects of 2-Bromo-5-iodobenzhydrazide on various types of cells and cellular processes are not well-documented. It is believed that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not well-documented. It is believed that the compound has certain stability and degradation characteristics, and may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It is believed that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is believed that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is believed that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-bromo-5-iodobenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPUATYYDFFRET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NN)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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